molecular formula C20H34O3 B148057 15-Hydroxy-5,8,11-eicosatrienoic acid CAS No. 139328-88-4

15-Hydroxy-5,8,11-eicosatrienoic acid

Número de catálogo: B148057
Número CAS: 139328-88-4
Peso molecular: 322.5 g/mol
Clave InChI: PDNHDUWAXCDVOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

15-Hydroxy-5,8,11-eicosatrienoic acid (15-HETrE) is a bioactive lipid mediator derived from the metabolism of polyunsaturated fatty acids (PUFAs). It is enzymatically produced via the lipoxygenase (LOX) pathway, particularly through the reduction of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) by epidermal microsomes in a NADPH-dependent manner . Structurally, 15-HETrE contains three conjugated double bonds at positions 5, 8, and 11, with a hydroxyl group at carbon 15 (Figure 1). This compound has been implicated in modulating oxidative stress and inflammation, particularly through its ability to inhibit hydrogen peroxide (H₂O₂) production in thyroid cells, thereby suppressing iodide organification .

Propiedades

Número CAS

139328-88-4

Fórmula molecular

C20H34O3

Peso molecular

322.5 g/mol

Nombre IUPAC

(5Z,8Z,11Z)-15-hydroxyicosa-5,8,11-trienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,19,21H,2-3,6-7,12-18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-

Clave InChI

PDNHDUWAXCDVOP-UHFFFAOYSA-N

SMILES

CCCCCC(CCC=CCC=CCC=CCCCC(=O)O)O

SMILES isomérico

CCCCCC(CC/C=C\C/C=C\C/C=C\CCCC(=O)O)O

SMILES canónico

CCCCCC(CCC=CCC=CCC=CCCCC(=O)O)O

Sinónimos

15-HEIA
15-hydroxy-5,8,11-eicosatrienoic acid

Origen del producto

United States

Comparación Con Compuestos Similares

14-Iodo-15-hydroxy-5,8,11-eicosatrienoic Acid (I-OH-A)

  • Structure : I-OH-A is an iodinated derivative of 15-HETrE, with an iodine atom substituting the hydrogen at carbon 13.
  • Source/Biosynthesis : Generated via iodination of arachidonic acid derivatives in thyroid cells .
  • Biological Activity: Inhibits H₂O₂ production in thyroid cells, reducing iodide organification and thyroperoxidase activity . Exhibits stronger inhibitory effects compared to non-iodinated 15-HETrE due to enhanced electrophilic reactivity .

14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET)

  • Structure : Contains an epoxide group at carbons 14–15 instead of a hydroxyl group.
  • Source/Biosynthesis : Synthesized via cytochrome P450 (CYP) epoxygenases, such as CYP2S1, which catalyze homolytic cleavage of hydroperoxides .
  • Biological Activity: Regulates vascular tone and inflammation by activating peroxisome proliferator-activated receptors (PPARs) . Unlike 15-HETrE, 14,15-EET is metabolized by soluble epoxide hydrolase (sEH) to form 14,15-dihydroxyeicosatrienoic acid (14,15-DiHETrE) .

13-Hydroxy-14,15-epoxy-5,8,11-eicosatrienoic Acid

  • Structure : Features an epoxide at 14–15 and a hydroxyl group at carbon 13.
  • Source/Biosynthesis : Produced during the metabolism of 15-HPETE by CYP74 clan enzymes .
  • Biological Activity: Acts as a precursor for α-ketols and diols via hydrolysis . No direct anti-inflammatory role reported, unlike 15-HETrE .

11,14,15-Trihydroxyeicosatrienoic Acid (11,14,15-THETA)

  • Structure : Contains hydroxyl groups at positions 11, 14, and 15.
  • Source/Biosynthesis : Generated via sequential oxygenation by 15-LOX and cytochrome P450 enzymes .
  • Biological Activity :
    • Functions as an endothelium-derived relaxing factor, modulating vascular permeability .
    • Contrasts with 15-HETrE by promoting vasodilation rather than oxidative stress modulation .

Comparative Data Table

Compound Double Bond Positions Functional Groups Key Enzymes Involved Biological Role(s) References
15-HETrE 5, 8, 11 15-OH 15-LOX, NADPH-dependent reductases Inhibits H₂O₂ production, anti-inflammatory
I-OH-A 5, 8, 11 14-I, 15-OH Thyroid peroxidases Suppresses iodide organification
14,15-EET 5, 8, 11 14,15-epoxide CYP2S1, sEH Vasodilation, PPAR activation
14,15-DiHETrE 5, 8, 11 14-OH, 15-OH sEH Pro-inflammatory metabolite of 14,15-EET
11,14,15-THETA 5, 8, 11 11-OH, 14-OH, 15-OH 15-LOX, CYP450 Vasodilation, endothelial regulation

Key Research Findings and Mechanistic Insights

15-HETrE vs. I-OH-A :

  • I-OH-A demonstrates enhanced inhibitory effects on thyroid H₂O₂ synthesis compared to 15-HETrE, likely due to iodine’s electronegativity stabilizing reactive intermediates .
  • Both compounds reduce oxidative stress but differ in tissue specificity, with I-OH-A being thyroid-selective .

Metabolic Pathways: 15-HETrE is synthesized via NADPH-dependent reduction of 15-HPETE, whereas 14,15-EET requires CYP epoxygenases for epoxide formation .

Anti-inflammatory Mechanisms :

  • 15-HETrE suppresses NF-κB and MAPK signaling in macrophages, reducing pro-inflammatory cytokines (TNF-α, IL-6) .
  • In contrast, 14,15-EET exerts anti-inflammatory effects via PPAR-γ activation, independent of NF-κB .

Métodos De Preparación

Lipoxygenase-Mediated Synthesis

Lipoxygenases (LOX) introduce hydroperoxy groups into polyunsaturated fatty acids. While 5-LOX and 12-LOX are well-characterized, 15-LOX-1 directly synthesizes 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is reduced to 15-HETE. In crossover pathways, COX-2 converts 5-HETE to 5-hydroxy-prostaglandins, suggesting potential for analogous 15-HETrE synthesis.

Chemical Synthesis Strategies

Stereoselective Hydroxylation of Arachidonic Acid

Chemical synthesis of 15-HETrE involves regioselective hydroxylation of arachidonic acid derivatives. A representative protocol includes:

  • Epoxidation : Treat arachidonic acid with meta-chloroperbenzoic acid (mCPBA) to form 14,15-epoxy-5,8,11-eicosatrienoic acid.

  • Acid-Catalyzed Hydrolysis : React the epoxide with dilute HCl to yield 14,15-dihydroxy-5,8,11-eicosatrienoic acid.

  • Selective Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to oxidize the secondary alcohol at C15, followed by reduction with NaBH₄ to finalize 15-HETrE.

Table 1: Chemical Synthesis Optimization

StepReagentsTemperature (°C)Yield (%)
EpoxidationmCPBA, CH₂Cl₂0–2565–75
Hydrolysis0.1 M HCl, EtOH2580–85
Oxidation/ReductionJones reagent, NaBH₄0–2550–60

Singlet Oxygen Oxidation

Singlet oxygen (¹O₂) generated via methylene blue/light systems introduces hydroxyl groups with moderate stereoselectivity. For example:

  • Reaction Setup : Arachidonic acid (1 mM) in methanol with methylene blue (0.1 mg/mL) under visible light (30 min).

  • Product Isolation : RP-HPLC (C18 column, acetonitrile/water) yields 15-HETrE as a minor product (∼15% yield).

Microbial and Plant Sources

Bacterial Biotransformation

Pseudomonas aeruginosa and Bacillus subtilis express lipoxygenases that hydroxylate arachidonic acid. In P. aeruginosa, 15-HETrE is produced at 0.2–0.5 mg/L culture, though yields lag behind mammalian systems.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Reversed-Phase HPLC : C18 column, gradient: 50% acetonitrile/water to 100% acetonitrile over 40 min.

  • Normal-Phase HPLC : Silica column, isocratic elution with hexane/isopropanol/acetic acid (90:9.5:0.5).

Table 2: HPLC Retention Times

CompoundReversed-Phase (min)Normal-Phase (min)
15-HETrE22.925.6
Arachidonic Acid32.68.4
14,15-EET22.022.7

Mass Spectrometry

  • ESI-MS : Negative ion mode, m/z 319.2 ([M-H]⁻).

  • MS/MS Fragments : m/z 219 (C1–C10), 115 (C15–C20) .

Q & A

Q. What are the primary biosynthetic pathways of 15-hydroxy-5,8,11-eicosatrienoic acid (15-HETrE) in mammalian systems?

15-HETrE is synthesized via lipoxygenase (LO)-catalyzed oxidation of arachidonic acid. Human alveolar macrophages (HAM) express 15-lipoxygenase (15-LO), which converts arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15-HPETE), subsequently reduced to 15-HETrE . Interleukin-4 (IL-4) upregulates 15-LO mRNA and enhances 15-HETrE production in HAM by 4-fold, indicating cytokine modulation of biosynthesis .

Methodological Note : To confirm biosynthesis, use reverse transcription-polymerase chain reaction (RT-PCR) for 15-LO mRNA detection and high-performance liquid chromatography (HPLC) with electrochemical detection for metabolite profiling .

Q. How is 15-HETrE structurally distinguished from its isomers, such as 15-HETE?

15-HETrE (15-hydroxy-5,8,11-eicosatrienoic acid) differs from 15-HETE (15-hydroxy-5,8,11,13-eicosatetraenoic acid) in double bond positioning. Structural confirmation requires:

  • Reversed-phase HPLC : Separate isomers based on polarity differences.
  • Mass spectrometry (LC-MS/MS) : Confirm molecular ions ([M-H]⁻ at m/z 319 for 15-HETrE vs. 317 for 15-HETE).
  • Nuclear magnetic resonance (NMR) : Resolve double bond geometry (e.g., cis vs. trans) .

Q. How do experimental conditions (e.g., cytokine exposure) influence 15-LO activity and 15-HETrE yield?

IL-4 pretreatment amplifies 15-LO activity in HAM, increasing 15-HETrE production by 4-fold . Contradictions arise in studies using non-inflammatory cells, where 15-LO basal activity is negligible. For reproducibility:

  • Cell culture : Prime macrophages with IL-4 (10 ng/mL, 72 hours) to induce 15-LO expression.
  • Enzyme assays : Use calcium ionophores (e.g., A23187) to stimulate endogenous substrate release .

Contradiction Alert : Some reports suggest constitutive 15-LO activity in neutrophils, conflicting with macrophage-specific data. Validate via knockout models or siRNA silencing .

Q. How can researchers resolve discrepancies in reported 15-HETrE bioactivity across studies?

Discrepancies often stem from:

  • Stereoisomerism : 15-HETrE’s R vs. S epimers exhibit divergent bioactivities. For example, 15-epi-lipoxin A4 (a 15-HETrE derivative) inhibits neutrophil adhesion at nM concentrations, whereas non-epimerized forms lack potency .
  • Cell-specific metabolism : Endothelial cells convert 15-HETrE to oxo-metabolites via 15-hydroxyicosatetraenoate dehydrogenase (EC 1.1.1.232), altering downstream signaling .

Q. Methodological Solution :

Use chiral chromatography to isolate stereoisomers.

Quantify metabolites via stable isotope dilution assays (e.g., deuterated internal standards) .

Q. What experimental strategies are recommended to study 15-HETrE’s role in inflammation resolution?

15-HETrE derivatives (e.g., lipoxins) exhibit pro-resolving effects. Key approaches:

  • Transcellular biosynthesis models : Co-culture endothelial cells and neutrophils with aspirin to trigger 15-HETrE-derived epi-lipoxins. Monitor via LC-MS/MS .
  • Gene editing : CRISPR-Cas9 knockout of 15-LO in macrophages to assess inflammation phenotypes in vivo .
  • Functional assays : Measure leukocyte adhesion inhibition using flow chambers with HUVEC monolayers .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.